4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, an oxo group at the 2-position, and an undecyl chain attached to the nitrogen atom. Its structural complexity and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of the hydroxy and oxo groups through selective oxidation reactions. The undecyl chain is then attached via nucleophilic substitution reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the reactions. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The undecyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides (e.g., undecyl bromide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the oxo group can produce quinoline alcohols.
Scientific Research Applications
4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and oxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. The undecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the undecyl chain, resulting in different physicochemical properties.
4-Hydroxy-2-oxo-N-methyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a methyl group instead of an undecyl chain, affecting its biological activity and solubility.
Uniqueness
4-Hydroxy-2-oxo-N-undecyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its long undecyl chain, which significantly influences its lipophilicity and interaction with biological membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C21H34N2O3 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-undecyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23-21(18)26/h2-15H2,1H3,(H,22,25)(H2,23,24,26) |
InChI Key |
MIPQKURYRCQNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
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